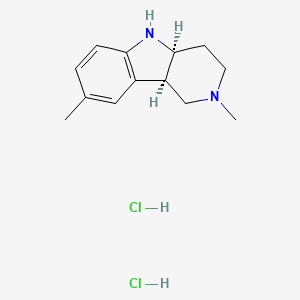
Stobadine dihydrochloride
Overview
Description
Stobadine dihydrochloride is a pyridoindole derivative known for its potent antioxidant properties. It has been extensively studied for its ability to protect tissues against oxidative stress, making it a valuable compound in pharmacological research .
Preparation Methods
Stobadine dihydrochloride can be synthesized through various methods. One of the most common synthetic routes involves the Fischer indole synthesis, which is based on the reaction of arylhydrazines and 4-piperidones in an acidic environment . This method, however, has its drawbacks due to the instability and toxicity of arylhydrazines. Industrial production methods often involve liquid-liquid extraction and solid-phase extraction procedures to isolate and purify the compound .
Chemical Reactions Analysis
Stobadine dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically various derivatives of stobadine, which retain the core pyridoindole structure .
Scientific Research Applications
Stobadine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying antioxidant mechanisms. In biology and medicine, it has been investigated for its potential to protect against oxidative damage in various tissues, including the heart and brain . It has also been studied for its potential use in treating conditions related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .
Mechanism of Action
The mechanism of action of stobadine dihydrochloride involves its ability to scavenge reactive oxygen species and inhibit lipid peroxidation. It acts as a chain-breaking antioxidant, effectively neutralizing free radicals and preventing oxidative damage to cellular components. The molecular targets of stobadine include various reactive oxygen species, and its pathways involve the stabilization of cell membranes and the protection of mitochondrial function .
Comparison with Similar Compounds
Stobadine dihydrochloride is often compared with other indole derivatives such as isatin and cemtirestat. While all these compounds exhibit antioxidant properties, stobadine is unique in its ability to effectively scavenge a wide variety of reactive oxygen species and protect against oxidative stress at relatively low concentrations . Other similar compounds include dehydrostobadine and N-acetylated stobadine, which have been studied for their structural and functional similarities to stobadine .
Properties
IUPAC Name |
(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLFAMANDIWUKH-JBUFHSOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















